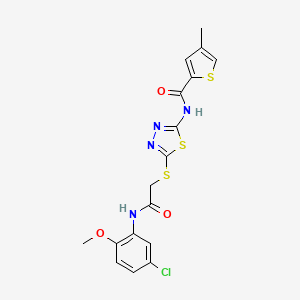

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O3S3 and its molecular weight is 454.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide is a compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and its pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C14H15ClN2O3S2. The presence of the thiadiazole ring is crucial for its biological activity, as this scaffold has been associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

- c-Met Inhibition : Compounds similar to this compound have shown significant inhibitory activity against c-Met kinase, a critical target in cancer therapy. In vitro assays indicated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including MKN-45 gastric cancer cells .

- Structure-Activity Relationship (SAR) : The optimization of the thiadiazole scaffold has led to derivatives with improved potency against c-Met mutants. For example, compound 51am demonstrated an IC50 value of 56.64 nM against c-Met . This suggests that modifications to the thiadiazole structure can enhance biological efficacy.

- Mechanistic Insights : The mechanism of action involves the inhibition of c-Met phosphorylation both in cellular and cell-free systems. This inhibition is linked to downstream effects that culminate in reduced tumor growth and survival .

Neuroprotective Effects

In addition to anticancer properties, some derivatives of thiadiazole have exhibited neuroprotective activities. Studies have shown that certain compounds can protect neuronal cells from excitotoxicity and oxidative stress, indicating their potential utility in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives is crucial for their therapeutic application. For instance, compounds similar to this compound have been evaluated in BALB/c mice, showing favorable absorption and distribution characteristics .

Comparative Biological Activity

The following table summarizes the biological activities reported for various thiadiazole derivatives:

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiadiazole derivatives, including N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide. Research indicates that compounds in this class exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, a study compared the antibacterial efficacy of novel derivatives against drug-resistant pathogenic bacteria using the agar well diffusion method. Compounds demonstrated potent antibacterial effects comparable to standard antibiotics like ciprofloxacin and diclofenac sodium .

Anti-inflammatory Properties

In addition to antibacterial activity, these compounds also exhibit anti-inflammatory effects. The capacity to inhibit protein denaturation in vitro suggests potential therapeutic applications in inflammatory diseases. The mechanism involves the stabilization of proteins in the presence of inflammatory agents, indicating a dual action against both infections and inflammation .

Anticancer Potential

Thiadiazole derivatives have shown promise as anticancer agents. In vitro studies demonstrated that certain analogues could inhibit cancer cell proliferation. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis . The structure-activity relationship (SAR) studies provide insights into modifications that enhance anticancer efficacy.

Plant Disease Control

This compound has been identified as a potential plant disease controller. Research indicates its effectiveness against a range of plant pathogens, including fungal and bacterial diseases affecting crops such as rice and barley. The compound's low phytotoxicity makes it an attractive candidate for agricultural applications, providing effective disease control without harming the plants .

Enzyme Inhibition

Studies have explored the inhibition of specific enzymes by thiadiazole derivatives, including cyclooxygenase (COX) enzymes implicated in inflammatory responses. The ability to selectively inhibit COX-II suggests potential applications in pain management and anti-inflammatory therapies .

Toxicological Studies

Toxicological evaluations are essential for assessing the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity levels in mammalian models, supporting its potential use in therapeutic applications without significant adverse effects .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide and thioether linkages in the compound are susceptible to hydrolysis under specific conditions:

-

Amide Hydrolysis : Acidic or basic conditions cleave the carboxamide bond, yielding a carboxylic acid and an amine. This is consistent with degradation pathways observed in rivaroxaban analogs .

-

Thioether Oxidation : The sulfur atom in the thioether group oxidizes to sulfoxides (e.g., using H₂O₂) or sulfones (e.g., using KMnO₄), altering electron distribution and biological activity .

Nucleophilic Aromatic Substitution

The electron-deficient 1,3,4-thiadiazole ring and the chloro-substituted phenyl group participate in nucleophilic substitutions:

-

Chloro Group Reactivity : The chloro substituent on the phenyl ring undergoes displacement with amines or alkoxides, facilitated by electron-withdrawing methoxy groups .

-

Thiadiazole Reactivity : The C-5 position of the thiadiazole ring reacts with nucleophiles like thiols, forming derivatives with modified electronic profiles .

Cycloaddition and Ring-Opening Reactions

The thiadiazole and thiophene rings may engage in cycloaddition or ring-opening processes:

-

Thiophene Participation : The electron-rich thiophene ring acts as a diene in Diels-Alder reactions, forming six-membered adducts .

-

Thiadiazole Reduction : Reduction of the thiadiazole ring with LiAlH₄ cleaves the N–S bond, yielding thiol intermediates .

Stability Under Environmental Conditions

Degradation pathways under varying conditions:

| Condition | Degradation Products | Implications |

|---|---|---|

| UV light | Radical-mediated cleavage of thioether | Loss of bioactivity; potential toxicity |

| High humidity | Hydrolysis of amide and thioether bonds | Reduced shelf life |

Propiedades

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S3/c1-9-5-13(26-7-9)15(24)20-16-21-22-17(28-16)27-8-14(23)19-11-6-10(18)3-4-12(11)25-2/h3-7H,8H2,1-2H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAVFJUNSQXDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.